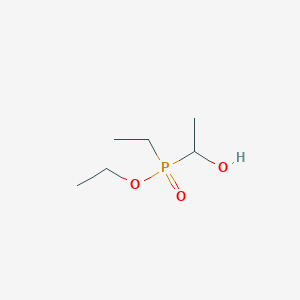![molecular formula C12H18N2O3S B14619121 Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- CAS No. 59556-09-1](/img/structure/B14619121.png)
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- is a complex organic compound with a unique structure that combines a morpholine ring, a cyclohexene ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-cyclohexen-1-one with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetonitrile and a sulfonylating agent under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
- Acetonitrile, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yloxy)]-
- Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
Uniqueness
The uniqueness of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- lies in its combination of a morpholine ring, a cyclohexene ring, and a sulfonyl group. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
59556-09-1 |
|---|---|
Formule moléculaire |
C12H18N2O3S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylcyclohex-2-en-1-yl)sulfonylacetonitrile |
InChI |
InChI=1S/C12H18N2O3S/c13-5-10-18(15,16)12-4-2-1-3-11(12)14-6-8-17-9-7-14/h3,12H,1-2,4,6-10H2 |
Clé InChI |
GKDPZRBBKOMROE-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(C1)S(=O)(=O)CC#N)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)

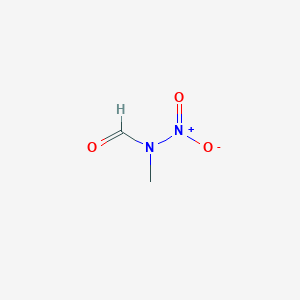

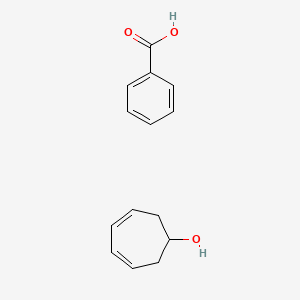

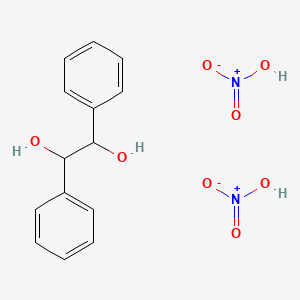
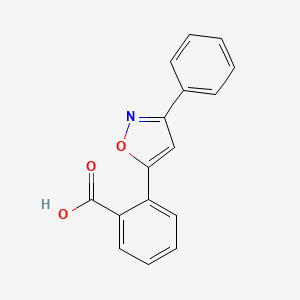
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)

